molecular formula C23H24ClFN2O2 B14942925 1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B14942925
M. Wt: 414.9 g/mol
InChI Key: KEAWYIHNWRQLBH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a piperidin-1-yl group linked to a 3-fluorophenyl ethyl chain.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-chlorophenyl group through electrophilic aromatic substitution. The piperidin-1-yl group is then attached via nucleophilic substitution, and finally, the 3-fluorophenyl ethyl chain is introduced through a coupling reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the piperidine ring, leading to a variety of derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can be compared with similar compounds like:

    1-(4-Chlorophenyl)-3-{4-[2-(3-chlorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-{4-[2-(3-methylphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione: The presence of a methyl group instead of a fluorine atom can lead to differences in steric and electronic properties, influencing its chemical behavior and applications.

    1-(4-Chlorophenyl)-3-{4-[2-(3-hydroxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, which can alter the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C23H24ClFN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24ClFN2O2/c24-18-6-8-20(9-7-18)27-22(28)15-21(23(27)29)26-12-10-16(11-13-26)4-5-17-2-1-3-19(25)14-17/h1-3,6-9,14,16,21H,4-5,10-13,15H2

InChI Key

KEAWYIHNWRQLBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC(=CC=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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